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Indatraline side effect profile versus tricyclics
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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

Pharmacological Profile & Side Effect Comparison

The table below summarizes the available information for indatraline and a representative TCA,

desipramine.
Feature Indatraline Tricyclic Antidepressant (Desipramine)
Primary Potent, non-selective inhibitor of DAT, Selective inhibitor of NET (and to a lesser
Mechanism NET, and SERT [1] [2]. extent, SERT) [3] [2].

| Key Quantitative Data (Ki values) | NET: 5.8 nM SERT: 0.42 nM DAT: 1.7 nM [2] | NET: 7.36 nM (rat)
SERT: 163 nM (human cloned) DAT: >10,000 nM [2] | | Commonly Observed Side Effects | Data not
available for human clinical use. | Dry mouth, constipation, blurred vision, urinary retention, sedation,
orthostatic hypotension [3] [4] [5]. | | Serious Safety Concerns | Data not available for human clinical use. |
Cardiac arrhythmias, seizures, risk in overdose, suicidal ideation in young adults [3] [4]. | |
Therapeutic/Research Applications | Research chemical for cocaine addiction/substitution; studied for
autophagy induction and potential in restenosis [1] [6]. | Approved for depression; also used for anxiety,
neuropathic pain, and migraine prevention [3] [4]. | | Structural Class | Non-selective monoamine

transporter inhibitor (non-tricyclic) [2]. | Tricyclic compound [3]. |

Indatraline is classified as a non-selective monoamine transporter inhibitor, blocking dopamine (DA),

norepinephrine (NE), and serotonin (5-HT) reuptake with high potency [1] [2]. This distinguishes it from

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s530604?utm_src=pdf-body
https://www.smolecule.com/products/s530604?utm_src=pdf-interest
https://www.nature.com/articles/srep34655
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://www.drugs.com/drug-class/tricyclic-antidepressants.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://www.drugs.com/drug-class/tricyclic-antidepressants.html
https://www.mayoclinic.org/diseases-conditions/depression/in-depth/antidepressants/art-20046983
https://www.hims.com/blog/tricyclic-antidepressants-guide
https://www.drugs.com/drug-class/tricyclic-antidepressants.html
https://www.mayoclinic.org/diseases-conditions/depression/in-depth/antidepressants/art-20046983
https://www.nature.com/articles/srep34655
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264188/
https://www.drugs.com/drug-class/tricyclic-antidepressants.html
https://www.mayoclinic.org/diseases-conditions/depression/in-depth/antidepressants/art-20046983
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://www.drugs.com/drug-class/tricyclic-antidepressants.html
https://www.nature.com/articles/srep34655
https://pmc.ncbi.nlm.nih.gov/articles/PMC1518795/
https://www.smolecule.com/products/s530604?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

most TCAs, which primarily target NET and SERT with varying selectivity and have minimal effects on
DAT [3] [2].

Experimental Data on a Novel Indatraline Action

Recent research has identified a novel, non-monoamine related effect of indatraline, providing insight into its

potential cellular impacts.

e Experimental Objective: To identify novel inducers of autophagy from a clinical drug library and
characterize the mechanism and effects of indatraline [1].

¢ Key Findings: Indatraline was identified as a potent inducer of autophagy. It inhibited smooth muscle
cell accumulation and demonstrated therapeutic potential for preventing restenosis (re-narrowing of
blood vessels) in a rat model [1].

e Conclusion: This study reveals a new biological activity for indatraline and suggests its potential for
"drug repositioning" in autophagy-related diseases like restenosis [1].

Detailed Experimental Protocol

For researchers looking to replicate or build upon these findings, the key methodological steps from the

study are outlined below [1]:

¢ Cell-based High-Content Screening (HCS): A library of 2,386 clinical drugs was screened. Cells

were treated with compounds, and autophagy induction was detected and quantified using
LysoTracker Red staining, a dye that stains acidic vacuoles (like autolysosomes).
¢ Validation of Autophagy:

[e]

MDC Staining: Treated cells were stained with monodansylcadaverine (MDC), another marker
for acidic organelles, to confirm initial findings.

EGFP-LC3 Puncta Formation: A COS-7 cell line stably expressing EGFP-LC3 was used.
Upon autophagy induction, LC3-1 is lipidated to LC3-Il and aggregates on the autophagosome
membrane, visible as fluorescent puncta. The number of these puncta was counted.
Transmission Electron Microscopy (TEM): Used to visually identify the double-membrane
structures of autophagosomes in treated cells, providing ultrastructural confirmation.

LC3 Immunoblotting: Cell lysates were analyzed by Western blot to detect the conversion of
the cytoplasmic form LC3-I to the autophagosome-bound form LC3-I1.

Functional Flux Assay: Cells were treated with indatraline both in the presence and absence
of a lysosomal inhibitor (E64D). An increase in LC3-11 levels with the inhibitor confirms that the
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compound increases the complete autophagic flux, rather than just blocking the final
degradation step.
¢ Mechanism Investigation: The effects of indatraline on key signaling pathways (AMPKIMTORI/S6K
and PI3K/AKt/ERK) were analyzed via immunoblotting to determine the molecular pathway for
autophagy induction.
¢ In-vivo Restenosis Model: A rat model of restenosis was used. The therapeutic potential of
indatraline was evaluated by its ability to inhibit smooth muscle cell accumulation following vascular
injury.

Signaling Pathway for Indatraline-Induced Autophagy

The experiments determined that indatraline induces autophagy by suppressing the mTOR/S6 kinase

signaling pathway [1]. The following diagram illustrates this mechanism.
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Implications for Research and Development

The available data, though incomplete for a traditional side-effect comparison, highlights critical

considerations for drug development:

¢ Mechanism-Driven Side Effect Prediction: Indatraline's potent inhibition of all three monoamine
transporters suggests its side effect profile could be complex. It might combine side effects seen with
different drug classes, such as stimulant-like effects (from DAT inhibition) and typical TCA-like effects
(from NET/SERT inhibition) [3] [2].
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e The Promise of Drug Repositioning: The discovery that indatraline induces autophagy and inhibits
restenosis in an animal model opens new avenues for therapeutic application beyond its original
psychiatric target [1]. This underscores how investigating known compounds can reveal new
biological functions.

o Data Gap: The lack of a comprehensive human safety profile for indatraline remains the primary

obstacle to a full understanding of its risk-benefit ratio compared to established medications like
TCAs.

In summary, while indatraline and TCAs both modulate monoamine transporters, indatraline's non-selectivity
and its recently discovered effect on autophagy present a unique pharmacological profile. Further targeted

research is needed to fully elucidate its clinical side effect picture.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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